- Electroorganic reactions. 38. Mechanism of electrooxidative cleavage of lignin model dimersJournal of Organic Chemistry, 1991, 56(26), 7305-13,
Cas no 94687-10-2 (Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate)
94687-10-2 structure
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Properties
Names and Identifiers
-
- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
- Ethyl β-hydroxy-3,4-dimethoxy-α-(2-methoxyphenoxy)benzenepropanoate (ACI)
- Hydracrylic acid, 3-(3,4-dimethoxyphenyl)-2-(o-methoxyphenoxy)-, ethyl ester (7CI)
- MFCD28399424
- Benzenepropanoic acid,b-hydroxy-3,4-dimethoxy-a-(2-methoxyphenoxy)-, ethyl ester
- DB-108771
- C20H24O7
- ETHYL 2-(2-METHOXYPHENOXY)-3-HYDROXY-3-(3,4-DIMETHOXYPHENYL)PROPANOATE
- ethyl3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
- CS-0045359
- Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate
- SY046091
- 94687-10-2
- AKOS025287179
- DS-9474
- SCHEMBL15965416
- +Expand
-
- MFCD28399424
- WXFAFGNQMYMUDX-UHFFFAOYSA-N
- 1S/C20H24O7/c1-5-26-20(22)19(27-16-9-7-6-8-14(16)23-2)18(21)13-10-11-15(24-3)17(12-13)25-4/h6-12,18-19,21H,5H2,1-4H3
- O=C(C(C(C1C=C(OC)C(OC)=CC=1)O)OC1C(OC)=CC=CC=1)OCC
Computed Properties
- 376.15220310g/mol
- 1
- 7
- 10
- 376.15220310g/mol
- 27
- 444
- 0
- 0
- 2
- 0
- 0
- 1
- 3
- 83.4Ų
Experimental Properties
- 533.2℃ at 760 mmHg
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Price
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Synthesis
Synthetic Circuit 1
Reaction Conditions
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C; 0.5 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 0.5 h, -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- Catalytic hydrotreatment of β-O-4 ether in lignin: cleavage of the C-O bond and hydrodeoxygenation of lignin-derived phenols in one potACS Sustainable Chemistry & Engineering, 2020, 8(38), 14511-14523,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 15 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
Reference
- Selective Cleavage of Lignin Model Compounds via a Reverse Biosynthesis MechanismOrganic Letters, 2023, 25(26), 4792-4796,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Water
Reference
- Hydroxylamine-mediated C-C amination via an aza-hock rearrangementNature Communications, 2021, 12(1),,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
Reference
- Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from ligninApplied Catalysis, 2023, 325,,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Carbon dioxide
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Carbon dioxide
Reference
- Investigating homogeneous Co/Br-/H2O2 catalysed oxidation of lignin model compounds in acetic acidCatalysis Science & Technology, 2019, 9(2), 384-397,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
Reference
- Mechanistic insights into lignin depolymerisation in acidic ionic liquidsGreen Chemistry, 2016, 18(20), 5456-5465,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.3 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C; -78 °C → rt
1.4 Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.3 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C; -78 °C → rt
1.4 Solvents: Water
Reference
- Bronsted Acid Catalyzed Tandem Defunctionalization of Biorenewable Ferulic acid and Derivates into Bio-CatecholAngewandte Chemie, 2020, 59(8), 3063-3068,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
Reference
- Tuning lignin properties by mild ionic-liquid-mediated selective alcohol incorporationChem Catalysis, 2022, 2(6), 1407-1427,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Simultaneous Generation of Methyl Esters and CO in Lignin TransformationAngewandte Chemie, 2022, 61(40),,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
Reference
- Chemicals from lignin by diol-stabilized acidolysis: reaction pathways and kineticsGreen Chemistry, 2022, 24(8), 3193-3207,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.3 Solvents: Tetrahydrofuran ; 90 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.3 Solvents: Tetrahydrofuran ; 90 min, -78 °C
Reference
- One-Pot Transformation of Lignin and Lignin Model Compounds into BenzimidazolesEuropean Journal of Organic Chemistry, 2022, 2022(2),,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
Reference
- Redox-neutral photocatalytic strategy for selective C-C bond cleavage of lignin and lignin models via PCET processScience Bulletin, 2019, 64(22), 1658-1666,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Stepwise degradation of hydroxyl compounds to aldehydes via successive C-C bond cleavageChemical Communications (Cambridge, 2019, 55(7), 925-928,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
Reference
- Redox Catalysis Facilitates Lignin DepolymerizationACS Central Science, 2017, 3(6), 621-628,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide
Reference
- Chemoselective oxidant-free dehydrogenation of alcohols in lignin using Cp*Ir catalystsGreen Chemistry, 2016, 18(7), 2029-2036,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
1.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- Fragmentation of structural units of lignin promoted by persulfate through selective C-C cleavage under mild conditionsOrganic Chemistry Frontiers, 2015, 2(9), 1066-1070,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C → rt
Reference
- Selective aerobic alcohol oxidation method for conversion of lignin into simple aromatic compounds, United States, , ,
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Raw materials
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Preparation Products
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Related Literature
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Bojana Damnjanović,Tina Kamčeva,Biljana Petrović,Živadin D. Bugarčić,Marijana Petković Anal. Methods, 2011,3, 400-407
-
Kristian L. Mears,Michelle A. Kutzleb,Cary R. Stennett,James C. Fettinger,Derrick C. Kaseman,Ping Yu,Petra Vasko,Philip P. Power Chem. Commun., 2022,58, 9910-9913
-
Oksana Linnik,Horst Kisch Photochem. Photobiol. Sci., 2006,5, 938-942
-
Hui Zhao,Yuming Dong,Pingping Jiang,Guangli Wang,Jingjing Zhang,Kun Li,Cuiyun Feng New J. Chem., 2014,38, 1743-1750
-
Cuiqin Bai,Dongdong Lin,Yuxiang Mo,Jiangtao Lei,Yunxiang Sun,Luogang Xie,Xinju Yang,Guanghong Wei Phys. Chem. Chem. Phys., 2019,21, 4022-4031
-
Shao-Wu Du Dalton Trans., 2014,43, 11461-11464
-
Lop Pathimapornlert Analyst, 2005,130, 299-303
-
Xiaoli Zhu,Xiaoxia Chen,Fangfang Ban,Ya Cao,Jing Zhao,Guifang Chen Chem. Commun., 2017,53, 10504-10507
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:94687-10-2)Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
99%
1g
293.0